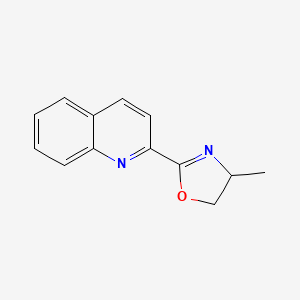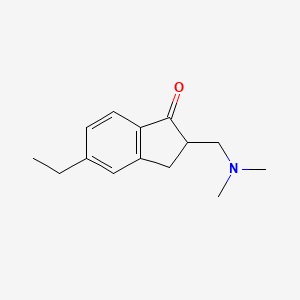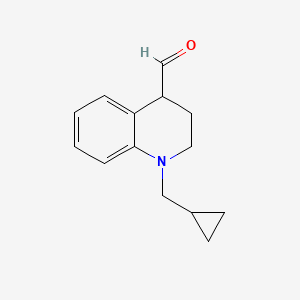
6,8-Dimethoxy-1,3-dimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-1,3-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 8, and two methyl groups at positions 1 and 3 on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline can be achieved through several methods. One notable approach involves the following steps :
Starting Material: Phloroacetophenone is used as the starting material.
Selective 2,4-di-O-methylation: The phenolic product undergoes selective methylation.
Triflation: The resulting phenolic product is triflated.
Stille-type Allylation: The triflated product undergoes allylation.
Allyl-to-Propenyl Isomerization: The allylated product is isomerized to propenyl.
Methoximation: The carbonyl moiety is methoximated.
6π-Azaelectrocyclization: The final step involves a microwave-assisted 6π-azaelectrocyclization to form the isoquinoline ring.
Another efficient method employs a ruthenium-catalyzed C–H activation/alkenylation strategy :
Methoximation: 2,4-Dimethoxyacetophenone is methoximated using CeCl3·7H2O.
Ruthenium-Catalyzed Allylation: The methoxime-directed allylation is catalyzed by ruthenium.
One-Pot Isomerization and Cyclization: A one-pot reaction involving ruthenium-catalyzed allyl to propenyl isomerization and microwave-assisted 6π-azaelectrocyclization completes the synthesis.
Analyse Des Réactions Chimiques
6,8-Dimethoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,8-Dimethoxy-1,3-dimethylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound exhibits cytotoxic activity and is studied for its potential use in cancer research.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 6,8-Dimethoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is attributed to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
6,8-Dimethoxy-1,3-dimethylisoquinoline can be compared with other similar isoquinoline derivatives, such as:
6,8-Dimethoxy-1,3-dimethylquinoline: Similar structure but with a quinoline ring.
This compound-5-carboxylic acid: Contains a carboxylic acid group at position 5.
This compound-4-amine: Contains an amine group at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66178-59-4 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
6,8-dimethoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-8-5-10-6-11(15-3)7-12(16-4)13(10)9(2)14-8/h5-7H,1-4H3 |
Clé InChI |
CXYMZDGZKXOHCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=N1)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1-thia-3-azaspiro[4.4]non-2-ene-4-carboxylate](/img/structure/B11888153.png)
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)



![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)

